REACTION_SMILES
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[CH2:1]1[NH:2][CH2:3][CH2:4][c:5]2[c:6]1[nH:7][c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]21.[CH2:28]([Cl:29])[Cl:30].[CH3:14][C:15]([C:16](=[O:17])[Cl:18])([CH3:19])[CH3:20].[CH3:21][CH2:22][N:23]([CH2:24][CH3:25])[CH2:26][CH3:27]>>[CH2:1]1[N:2]([C:16]([C:15]([CH3:14])([CH3:19])[CH3:20])=[O:17])[CH2:3][CH2:4][c:5]2[c:6]1[nH:7][c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c3c([nH]c2c1)CNCC3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Type
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product
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Smiles
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CC(C)(C)C(=O)N1CCc2c([nH]c3ccccc23)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |